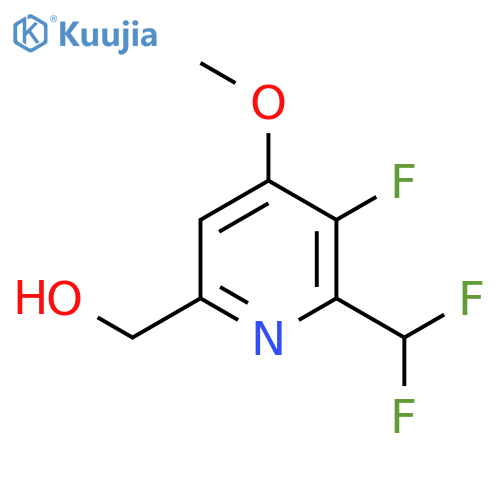Cas no 1804425-31-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol)

1804425-31-7 structure
商品名:2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
CAS番号:1804425-31-7
MF:C8H8F3NO2
メガワット:207.149832725525
CID:4882365
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
-
- インチ: 1S/C8H8F3NO2/c1-14-5-2-4(3-13)12-7(6(5)9)8(10)11/h2,8,13H,3H2,1H3
- InChIKey: OTKYQYKUXYNBAR-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(CO)=NC=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42.4
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035723-250mg |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |
1804425-31-7 | 95% | 250mg |
$1,029.00 | 2022-04-02 | |
| Alichem | A029035723-500mg |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |
1804425-31-7 | 95% | 500mg |
$1,853.50 | 2022-04-02 | |
| Alichem | A029035723-1g |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol |
1804425-31-7 | 95% | 1g |
$3,184.50 | 2022-04-02 |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
1804425-31-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol) 関連製品
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
